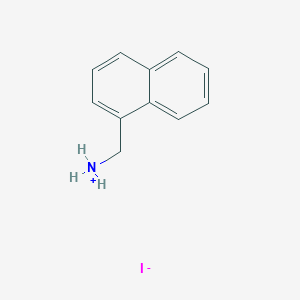
1-Naphthylmethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthylmethylammonium iodide is an organic compound with the chemical formula C11H12IN. It is a white to pale yellow solid that is stable under anhydrous conditions but decomposes in the presence of moisture to release ammonia. This compound is primarily used in organic synthesis as a catalyst, reagent, and substituent introducer .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthylmethylammonium iodide can be synthesized through the reaction of 1-naphthylmethylamine with hydroiodic acid. The reaction typically involves dissolving 1-naphthylmethylamine in an appropriate solvent, such as ethanol, and then adding hydroiodic acid dropwise while maintaining the temperature at around 0-5°C. The resulting precipitate is filtered, washed, and dried to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthylmethylammonium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthylmethylamine oxide.
Reduction: It can be reduced to form naphthylmethylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, cyanides, and amines.
Major Products:
Oxidation: Naphthylmethylamine oxide.
Reduction: Naphthylmethylamine.
Substitution: Various substituted naphthylmethyl derivatives.
Scientific Research Applications
1-Naphthylmethylammonium iodide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-naphthylmethylammonium iodide involves its interaction with various molecular targets and pathways. In the context of perovskite solar cells, it acts as an organic cation that stabilizes the perovskite structure, inhibiting the diffusion of methylammonium ions and reducing material defects. This results in improved thermal stability and reduced non-radiative recombination centers .
Comparison with Similar Compounds
1-Naphthylmethylammonium iodide can be compared with other similar compounds, such as:
Methylammonium iodide: Used in perovskite solar cells but less thermally stable.
Formamidinium iodide: Offers better thermal stability but different optical properties.
Cesium iodide: Provides excellent thermal stability but lacks the organic cation benefits.
This compound stands out due to its unique combination of thermal stability and ability to reduce material defects, making it a valuable compound in the development of advanced materials .
Properties
Molecular Formula |
C11H12IN |
|---|---|
Molecular Weight |
285.12 g/mol |
IUPAC Name |
naphthalen-1-ylmethylazanium;iodide |
InChI |
InChI=1S/C11H11N.HI/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7H,8,12H2;1H |
InChI Key |
JJOILQNTTKYSSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C[NH3+].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



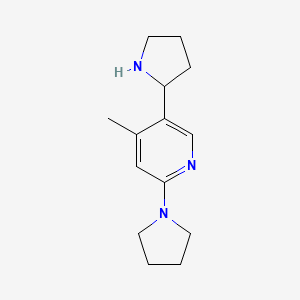
![4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B11823738.png)
![5-Thiazolecarboxamide, N-[5-chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-](/img/structure/B11823741.png)
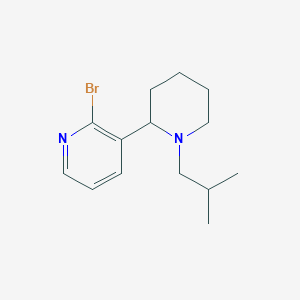
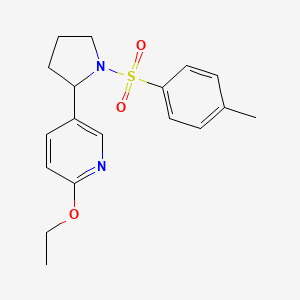
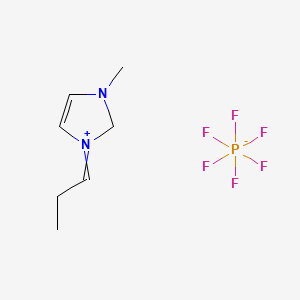

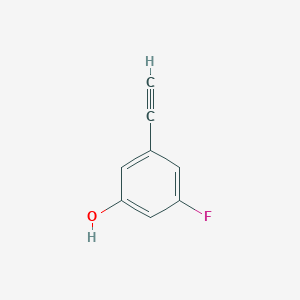
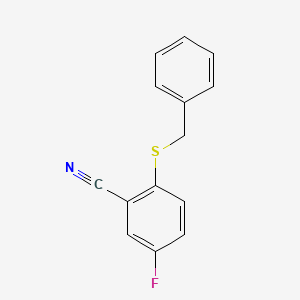

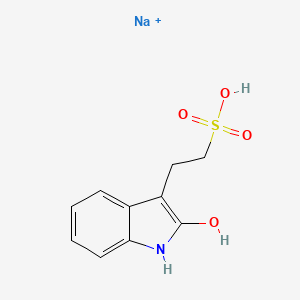
![[3-(Trifluoromethyl)morpholin-4-yl] 4-methylbenzenesulfonate](/img/structure/B11823809.png)
![2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823812.png)
